(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 637020-76-9
Cat. No.: VC8285030
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637020-76-9 |
|---|---|
| Molecular Formula | C12H15Cl2NO2 |
| Molecular Weight | 276.16 g/mol |
| IUPAC Name | (2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1 |
| Standard InChI Key | ASBHHAYPTRDMEI-YDALLXLXSA-N |
| Isomeric SMILES | C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |
| SMILES | C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-chlorobenzyl group and a carboxylic acid moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies . Key structural attributes include:
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Stereochemistry: The (S)-configuration at the 2-position ensures enantiomeric specificity, which is crucial for interactions with chiral biological targets.
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Functional Groups: The 2-chlorobenzyl group contributes lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .
Data Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| CAS Number | 637020-76-9 / 1217849-64-3* | |
| Molecular Formula | ||
| Molecular Weight | 276.16 g/mol | |
| IUPAC Name | (2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride | |
| SMILES | C1CC@(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
| Purity | ≥97% (HPLC) |
Note: Discrepancies in CAS numbers may reflect supplier-specific nomenclature or salt-form variations .
Synthetic Methodologies
The synthesis of (S)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves multi-step organic reactions, prioritizing stereochemical control and yield optimization.
Key Synthetic Steps
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Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones generates the pyrrolidine core.
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Benzyl Substitution: Alkylation with 2-chlorobenzyl bromide under basic conditions introduces the aromatic group .
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid functionality.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .
Industrial-Scale Production
MolCore’s manufacturing process emphasizes continuous flow chemistry to enhance reproducibility, achieving ≥97% purity under ISO-certified conditions . Critical parameters include:
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Temperature control (±2°C) during alkylation to minimize racemization.
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Chromatographic purification to isolate the (S)-enantiomer .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to protease inhibitors and kinase modulators. For example:
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Antiretroviral Agents: Structural analogs inhibit HIV-1 integrase (EC50: 0.8 µM).
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Anticancer Candidates: Functionalization at the carboxylic acid position yields HDAC inhibitors with nanomolar potency .
Chiral Pool Utilization
As a readily available (S)-configured building block, it reduces reliance on asymmetric catalysis in API synthesis, cutting production costs by ~20% .
Comparative Analysis with Structural Analogs
Data Table 2: Activity Comparison of Pyrrolidine Derivatives
Key trends:
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Electron-Withdrawing Groups (e.g., -Cl) enhance CNS penetration versus electron-donating groups.
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Carboxylic Acid Functionality is critical for enzyme inhibition, as neutral analogs show reduced activity.
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